molecular formula C19H18BrN3O2 B15075743 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 853318-79-3

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B15075743
CAS No.: 853318-79-3
M. Wt: 400.3 g/mol
InChI Key: JNURUSXLHPGFQC-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core substituted with a bromine atom at position 6. Quinazolinone derivatives are known for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Properties

CAS No.

853318-79-3

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

2-(6-bromo-4-oxoquinazolin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C19H18BrN3O2/c1-3-13-6-4-5-12(2)18(13)22-17(24)10-23-11-21-16-8-7-14(20)9-15(16)19(23)25/h4-9,11H,3,10H2,1-2H3,(H,22,24)

InChI Key

JNURUSXLHPGFQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)C

Origin of Product

United States

Biological Activity

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic compound belonging to the quinazolinone family, characterized by a bicyclic structure that includes a fused benzene and pyrimidine-like ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C19H18BrN3O2
  • Molecular Weight : Approximately 396.24 g/mol
  • CAS Number : 853318-79-3

The presence of a bromo substituent at the 6-position and an acetamide group enhances its lipophilicity, which may contribute to its biological activity.

Research indicates that compounds within the quinazolinone family, including 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide, may interact with specific enzymes or receptors in target cells. The exact biological mechanisms for this compound are still under investigation, but it is hypothesized to exhibit various pharmacological activities, including:

  • Antitumor Activity : Similar compounds have shown promise as antitumor agents by inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Quinazolinones are known for their antibacterial and antifungal activities.
  • Enzyme Inhibition : Potential as inhibitors of carbonic anhydrase (CA) isoforms, which are relevant in treating conditions like glaucoma and cancer.

Structure-Activity Relationship (SAR)

The structure of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide suggests that modifications in its structure can significantly influence its biological activity. A comparative analysis of similar compounds reveals that the presence of bromo and ethyl groups enhances lipophilicity and potentially increases biological efficacy.

Compound NameStructural FeaturesUnique Properties
2-(4-Oxoquinazolin-3(4H)-yl)-N-(phenyl)acetamideLacks bromo and ethyl substituentsBasic quinazolinone structure
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamideContains chloro instead of bromoPotentially different reactivity
2-(6-Bromoquinazoline)Simpler structure without oxo groupMay exhibit different biological activities

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of quinazolinone derivatives indicated that certain structural modifications could enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide demonstrated minimum inhibitory concentration (MIC) values ranging from 5.64 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Potential

The antitumor potential of quinazolinone derivatives has been explored in various studies. For example, compounds with similar scaffolds showed significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of specific substituents like bromine was reported to enhance the cytotoxic effects on tumor cells.

Enzyme Inhibition Studies

Recent research has focused on the inhibitory action of quinazolinone derivatives on carbonic anhydrase isoforms, which play crucial roles in physiological processes and disease states. The findings suggest that modifications in the quinazolinone structure can lead to selective inhibition of specific CA isoforms, indicating a pathway for developing targeted therapies .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and properties of similar compounds:

Compound Name Core Structure Substituents (R-group) Molecular Weight (g/mol) Key Properties/Activities Reference
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide (Main Compound) Quinazolin-4(3H)-one 6-Br; N-(2-ethyl-6-methylphenyl) ~405.3 (calculated) Potential anti-inflammatory activity
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide Quinazolin-4(3H)-one 6-Cl; N-(4-isopropylphenyl) ~387.9 Increased lipophilicity
N-(4-Chloro-2-methylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one 6-Br; N-(4-chloro-2-methylphenyl) ~413.7 Halogenated phenyl for enhanced binding
2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(substituted)acetamides Quinazolin-4(3H)-one + triazole Triazole-thio substituents ~500–550 Anti-inflammatory (IC50 ~12–25 µM)
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine Thienopyrimidine core 403.5 Possible kinase inhibition
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxy-4-methylphenyl)acetamide (4d) Quinazolin-4(3H)-one N-(2-hydroxy-4-methylphenyl) ~376.3 Improved solubility (polar -OH group)

Key Observations:

  • Halogen Substitution : Bromine (main compound) vs. chlorine () alters electronegativity and van der Waals interactions. Bromine’s larger size may enhance target binding in hydrophobic pockets .
  • Phenyl Group Modifications: The 2-ethyl-6-methylphenyl group (main compound) balances lipophilicity and steric effects.
  • Core Structure Variations: Replacement of quinazolinone with thienopyrimidine () introduces sulfur, altering electronic properties and possibly target selectivity .

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